3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
3-(2-Oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the phenylmethoxyethyl group and the carboxylic acid functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c16-12(19-9-11-4-2-1-3-5-11)8-14(13(17)18)6-7-15-10-14/h1-5,15H,6-10H2,(H,17,18) |
InChI Key |
PMLRNOCARCXGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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